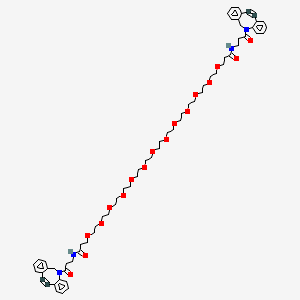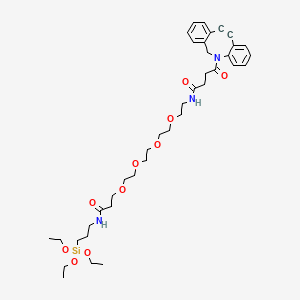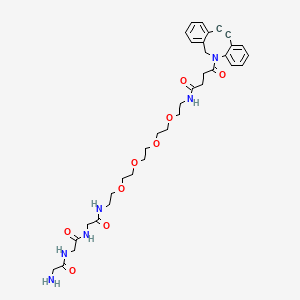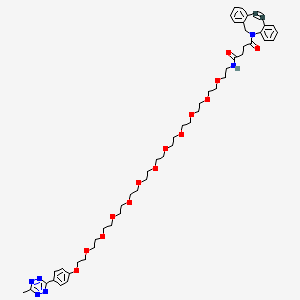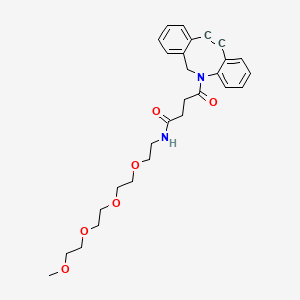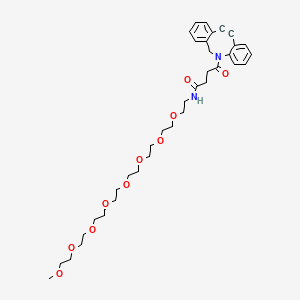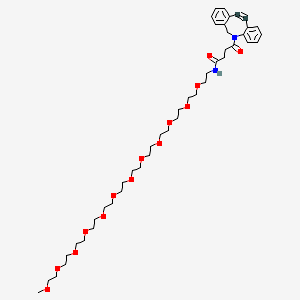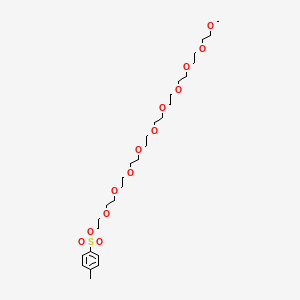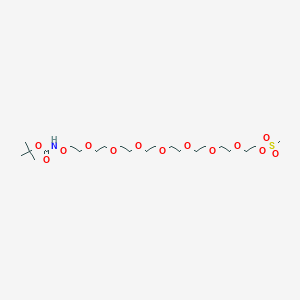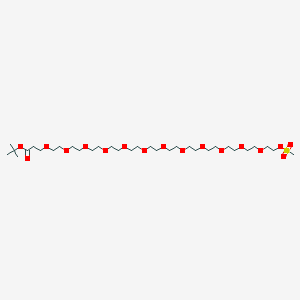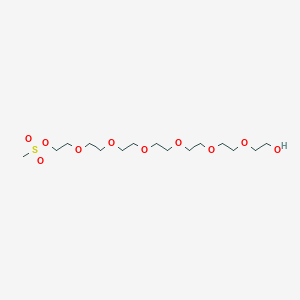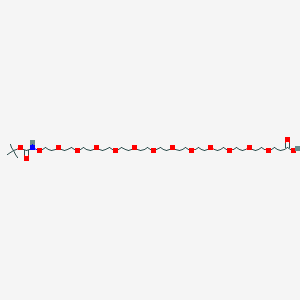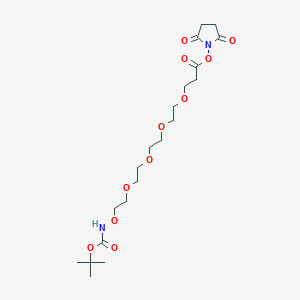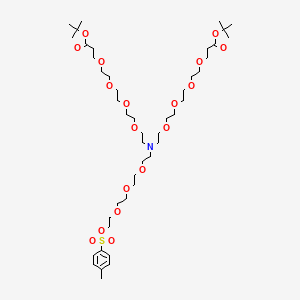
N-(Tos-PEG4)-N-bis(PEG4-t-butyl ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Tos-PEG4)-N-bis(PEG4-t-butyl ester) is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a tosyl group and t-butyl ester groups, which contribute to its unique chemical properties. This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Tos-PEG4)-N-bis(PEG4-t-butyl ester) typically involves the following steps:
Formation of Tos-PEG4 Intermediate: The initial step involves the reaction of polyethylene glycol (PEG) with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine. This reaction results in the formation of Tos-PEG4 intermediate.
Introduction of t-Butyl Ester Groups: The next step involves the reaction of the Tos-PEG4 intermediate with t-butyl bromoacetate in the presence of a base such as potassium carbonate. This reaction introduces the t-butyl ester groups, resulting in the formation of N-(Tos-PEG4)-N-bis(PEG4-t-butyl ester).
Industrial Production Methods
Industrial production of N-(Tos-PEG4)-N-bis(PEG4-t-butyl ester) follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Tos-PEG4)-N-bis(PEG4-t-butyl ester) undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines and thiols.
Deprotection Reactions: The t-butyl ester groups can be deprotected under acidic conditions to form free carboxylic acids. This reaction is commonly used to modify the compound for further conjugation with biomolecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like triethylamine.
Deprotection: Acidic conditions using reagents like trifluoroacetic acid (TFA).
Major Products Formed
Nucleophilic Substitution: Formation of substituted products where the tosyl group is replaced by the nucleophile.
Deprotection: Formation of free carboxylic acids from the t-butyl ester groups.
Scientific Research Applications
N-(Tos-PEG4)-N-bis(PEG4-t-butyl ester) has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are designed to target and degrade specific proteins within cells.
Biology: Employed in the development of targeted protein degradation strategies, which are useful for studying protein function and regulation.
Industry: Utilized in the production of specialized reagents and materials for various industrial applications.
Mechanism of Action
The mechanism of action of N-(Tos-PEG4)-N-bis(PEG4-t-butyl ester) primarily involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The tosyl and t-butyl ester groups in N-(Tos-PEG4)-N-bis(PEG4-t-butyl ester) facilitate the conjugation of the linker to both the target protein and the E3 ligase, enabling the formation of the PROTAC complex.
Comparison with Similar Compounds
N-(Tos-PEG4)-N-bis(PEG4-t-butyl ester) can be compared with other PEG-based linkers used in PROTAC synthesis, such as:
Tos-PEG4-NH2: Similar to N-(Tos-PEG4)-N-bis(PEG4-t-butyl ester) but with an amine group instead of t-butyl ester groups. It is used for different conjugation strategies.
Tos-PEG4-COOH: Contains a carboxylic acid group instead of t-butyl ester groups, offering different reactivity and conjugation options.
Tos-PEG4-OH: Features a hydroxyl group, providing another alternative for conjugation in PROTAC synthesis.
The uniqueness of N-(Tos-PEG4)-N-bis(PEG4-t-butyl ester) lies in its combination of tosyl and t-butyl ester groups, which provide specific reactivity and stability advantages in the synthesis of PROTACs.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H81NO18S/c1-40-8-10-41(11-9-40)65(49,50)62-39-38-61-37-36-60-31-26-55-21-16-46(14-19-53-24-29-58-34-32-56-27-22-51-17-12-42(47)63-44(2,3)4)15-20-54-25-30-59-35-33-57-28-23-52-18-13-43(48)64-45(5,6)7/h8-11H,12-39H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOYKXTUNUZJPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H81NO18S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
956.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
